Benzyl N-(3-nitrophenyl)carbamate
Description
Benzyl N-(3-nitrophenyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) group attached to a 3-nitrophenylamine moiety. Carbamates are widely used in medicinal chemistry as protective groups for amines and as bioactive scaffolds due to their hydrolytic stability and tunable electronic properties.
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
benzyl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H12N2O4/c17-14(20-10-11-5-2-1-3-6-11)15-12-7-4-8-13(9-12)16(18)19/h1-9H,10H2,(H,15,17) |
InChI Key |
VMUAJKJPMPUFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(3-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-(3-nitrophenyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl N-(3-aminophenyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl N-(3-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can act as a substrate or inhibitor for certain enzymes, providing insights into their mechanisms of action.
Medicine: this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It can also be employed as a stabilizer or additive in various chemical formulations.
Mechanism of Action
The mechanism of action of Benzyl N-(3-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can be reversible or irreversible depending on the nature of the interaction. The pathways involved may include the disruption of enzyme-substrate complexes or the alteration of enzyme conformation.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 3-nitro group (as in compounds 39 and 40) enhances electrophilicity, facilitating nucleophilic attacks but may reduce yields due to steric hindrance or side reactions .
- Phosphoryl and Boron Modifications: The diphenoxyphosphoryl group in compound 121 significantly lowers yield (41%), likely due to steric demands or sensitivity during reduction steps . Boron-containing analogs (e.g., ) are valued for Suzuki-Miyaura coupling but require specialized handling .
Solubility and Physicochemical Properties
Carbamate solubility is influenced by substituent polarity and hydrogen-bonding capacity:
Key Observations :
- Nitro Groups : The 3-nitro substituent in the target compound likely reduces aqueous solubility compared to hydroxyl or carbamoyl analogs (e.g., ) .
- Fluorine and Cyclic Alkanes : Fluorine atoms and cyclic structures (e.g., cyclobutyl in ) enhance lipid solubility, favoring blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
